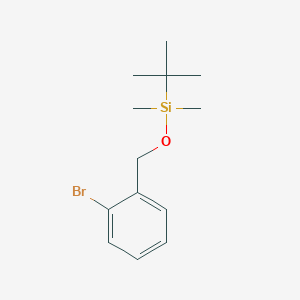
(2-Bromobenzyloxy)tert-butyldimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((2-Bromobenzyl)oxy)(tert-butyl)dimethylsilane: is an organosilicon compound that features a bromobenzyl group attached to a tert-butyl dimethylsilane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ((2-Bromobenzyl)oxy)(tert-butyl)dimethylsilane typically involves the reaction of 2-bromobenzyl alcohol with tert-butyl dimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane or tetrahydrofuran at room temperature. The general reaction scheme is as follows:
2-Bromobenzyl alcohol+tert-butyl dimethylsilyl chloride→((2-Bromobenzyl)oxy)(tert-butyl)dimethylsilane+HCl
Industrial Production Methods: While specific industrial production methods for ((2-Bromobenzyl)oxy)(tert-butyl)dimethylsilane are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring efficient mixing and temperature control, and implementing purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions: ((2-Bromobenzyl)oxy)(tert-butyl)dimethylsilane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The benzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The bromine atom can be reduced to form the corresponding benzyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzyl derivatives without the bromine atom.
Aplicaciones Científicas De Investigación
Chemistry: ((2-Bromobenzyl)oxy)(tert-butyl)dimethylsilane is used as a protecting group for alcohols in organic synthesis. It can be selectively removed under mild conditions, making it valuable in multi-step synthesis processes.
Biology and Medicine: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its ability to introduce a bromobenzyl group into molecules can enhance their biological activity or modify their pharmacokinetic properties.
Industry: In the industrial sector, ((2-Bromobenzyl)oxy)(tert-butyl)dimethylsilane can be used in the production of specialty chemicals, polymers, and advanced materials. Its role as a building block in the synthesis of complex molecules makes it valuable in material science and nanotechnology.
Mecanismo De Acción
The mechanism of action of ((2-Bromobenzyl)oxy)(tert-butyl)dimethylsilane primarily involves its reactivity as a nucleophile or electrophile in various chemical reactions. The bromine atom can act as a leaving group, allowing the compound to participate in nucleophilic substitution reactions. Additionally, the tert-butyl dimethylsilyl group can serve as a protecting group for alcohols, preventing unwanted reactions during multi-step synthesis processes.
Comparación Con Compuestos Similares
- (3-Bromopropoxy)-tert-butyldimethylsilane
- (2-Bromoethoxy)-tert-butyldimethylsilane
- (4-Bromobenzyl)oxy(tert-butyl)dimethylsilane
Comparison: ((2-Bromobenzyl)oxy)(tert-butyl)dimethylsilane is unique due to the presence of the 2-bromobenzyl group, which provides specific reactivity and steric properties. Compared to (3-Bromopropoxy)-tert-butyldimethylsilane and (2-Bromoethoxy)-tert-butyldimethylsilane, the 2-bromobenzyl group offers different electronic and steric effects, influencing the compound’s reactivity and applications. The presence of the aromatic ring in ((2-Bromobenzyl)oxy)(tert-butyl)dimethylsilane also distinguishes it from other similar compounds, providing unique opportunities for further functionalization and application in organic synthesis.
Propiedades
Fórmula molecular |
C13H21BrOSi |
|---|---|
Peso molecular |
301.29 g/mol |
Nombre IUPAC |
(2-bromophenyl)methoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C13H21BrOSi/c1-13(2,3)16(4,5)15-10-11-8-6-7-9-12(11)14/h6-9H,10H2,1-5H3 |
Clave InChI |
FVIYZRQNZACNMT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCC1=CC=CC=C1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(4-Ethyl-piperazin-1-ylmethyl)-3-trifluoromethyl-phenyl]-2-(3-iodo-phenyl)-acetamide](/img/structure/B13983868.png)
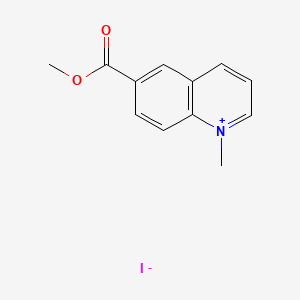

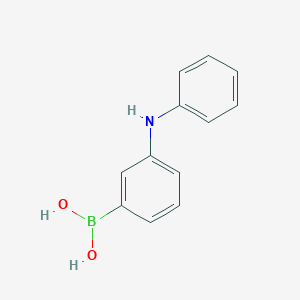
![3-[3-(4-Aminophenoxy)phenoxy]aniline](/img/structure/B13983882.png)
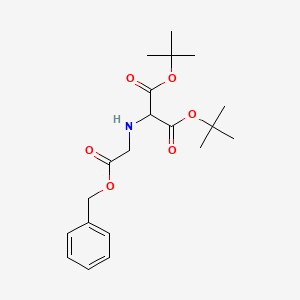
![Methyl 2-(4-{4-[(t-butyl)oxycarbonyl]piperazinyl}phenyl)acetate](/img/structure/B13983885.png)
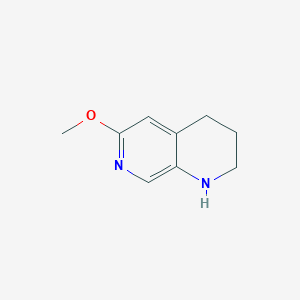
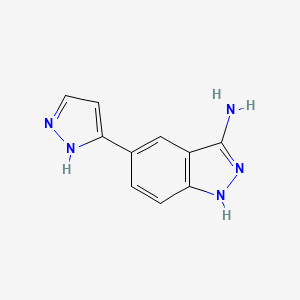

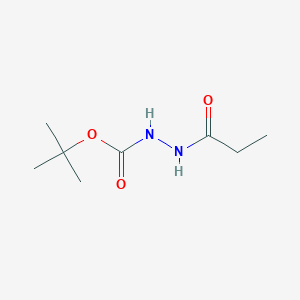
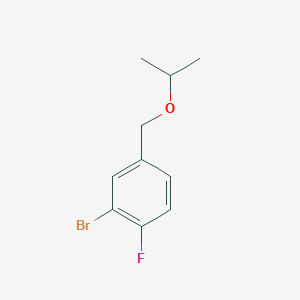
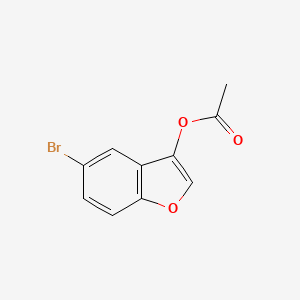
![5-[(5-Bromo-4-hexylthiophen-2-yl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B13983949.png)
